molecular formula C10H10BNO4 B8248155 (2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid

(2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid

Cat. No.: B8248155
M. Wt: 219.00 g/mol
InChI Key: VDKZNYMGBPQQQZ-UHFFFAOYSA-N
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Description

(2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with cyano and ethoxycarbonyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production .

Scientific Research Applications

Chemistry: (2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. It serves as a versatile building block for the synthesis of complex organic molecules .

Biology and Medicine: In medicinal chemistry, boronic acids are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors. The cyano and ethoxycarbonyl groups may enhance the compound’s binding affinity and specificity towards biological targets .

Industry: In the chemical industry, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable for constructing complex molecular architectures .

Comparison with Similar Compounds

Uniqueness: (2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid is unique due to the presence of both cyano and ethoxycarbonyl groups, which can influence its electronic properties and reactivity. These substituents can enhance its utility in various synthetic and biological applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

(2-cyano-5-ethoxycarbonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO4/c1-2-16-10(13)7-3-4-8(6-12)9(5-7)11(14)15/h3-5,14-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKZNYMGBPQQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)OCC)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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